Zanamivir hydrate is synthesized from zanamivir, which is initially obtained through fermentation processes involving specific bacterial strains. The compound falls under the category of antiviral agents, specifically targeting the neuraminidase enzyme of influenza viruses. Its chemical formula is , where represents the number of water molecules associated with the hydrate form, typically ranging from 3 to 6% by weight .
The synthesis of zanamivir hydrate involves several key steps:
The process can be controlled to produce different crystalline forms (hydrate I and II), each with distinct physical properties and water content characteristics .
The molecular structure of zanamivir hydrate consists of a bicyclic framework with an amino group and multiple hydroxyl groups that contribute to its solubility and biological activity. The presence of these functional groups allows for hydrogen bonding, which is essential for its interaction with the neuraminidase enzyme.
X-ray crystallography has been utilized to confirm the crystalline structure of zanamivir hydrate, revealing its specific arrangement in solid form .
Zanamivir hydrate undergoes various chemical reactions primarily related to its interaction with viral neuraminidases. The mechanism involves:
The stability of zanamivir hydrate can be influenced by factors such as temperature and humidity, which may lead to dehydration or alteration in its crystalline form .
Zanamivir exerts its antiviral effects through competitive inhibition of neuraminidase enzymes on the surface of influenza viruses. This inhibition prevents the cleavage of sialic acid residues on host cell surfaces, which is necessary for viral release and subsequent infection of new cells.
Zanamivir hydrate exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies in pharmaceutical applications.
Zanamivir hydrate is primarily used in clinical settings for treating influenza infections. Its applications include:
Zanamivir hydrate is a complex carbohydrate derivative with the systematic name 5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid hydrate. Its molecular formula is C~12~H~20~N~4~O~7~·H~2~O, yielding a molecular weight of 350.33 g/mol [1]. The compound crystallizes as a white to off-white crystalline powder with a high-purity grade (98-102% by HPLC) that meets USP specifications [1].
Stereochemically, zanamivir features four chiral centers in the D-glycero-D-galacto configuration, which is critical for its biological activity. The optical rotation is specified as [α]~20~^D^ = +33° to +42° (C=0.9 in water), confirming its stereochemical homogeneity [1]. The pyran ring adopts a half-chair conformation, while the glycerol side chain exhibits an extended conformation that facilitates binding to the neuraminidase active site. X-ray diffraction studies reveal that the guanidino group and acetamido moiety are positioned trans-diaxially, creating a rigid scaffold essential for target engagement [3] [8].
Table 1: Physicochemical Properties of Zanamivir Hydrate
Property | Specification |
---|---|
Molecular Formula | C~12~H~20~N~4~O~7~·H~2~O |
Molecular Weight | 350.33 g/mol |
Melting Point | 240–255°C |
Optical Rotation ([α]~20~^D^) | +33° to +42° (C=0.9 in water) |
Appearance | White to off-white crystalline powder |
Storage Conditions | 0–8°C |
Zanamivir hydrate exists as defined stoichiometric hydrates, with the dihydrate form being the most thermodynamically stable polymorph under ambient conditions [3] [8]. The water molecules occupy specific channels in the crystal lattice, forming hydrogen bonds with the carboxamide oxygen (O-H···O=C, 2.85 Å) and the protonated guanidino group (N-H···O~water~, 2.78 Å) [8].
Stability studies indicate that dehydration initiates at 60°C under reduced pressure, leading to an amorphous anhydrous phase with compromised crystallinity. At 240–255°C, the compound decomposes without melting [1]. Humidity stress tests (25°C/60% RH) show the dihydrate converts to a lower hydrate (5:1 stoichiometry) at <30% RH, while deliquescence occurs at >85% RH. The crystalline structure remains stable within the USP-specified storage temperature range (0–8°C), with no detectable degradation over 24 months when protected from moisture [1] [9].
The industrial synthesis of zanamivir leverages N-acetylneuraminic acid (Neu5Ac) as a biosynthetic precursor. Microbial neuraminidases (e.g., from Clostridium perfringens) catalyze the aldol condensation of N-acetylmannosamine with pyruvate, forming the C~1~–C~3~ skeleton with strict stereocontrol [9]. The ketose intermediate undergoes regioselective oxidation at C~9~ by recombinant dehydrogenase enzymes, introducing the carboxylic acid functionality.
A critical biocatalytic step involves transamination at C~4~ using L-glutamine-dependent amidotransferases, which installs the amino group with >99% enantiomeric excess. Subsequent guanidinylation employs O-methylisourea under alkaline conditions (pH 10.5, 40°C), achieving 85–90% yield without epimerization [2] [9]. This enzymatic cascade reduces the need for protective groups and minimizes waste generation compared to traditional chemical routes.
Large-scale production (metric ton scale) employs a hybrid chemoenzymatic strategy. The process initiates with the fermentation-derived intermediate 2,3-dehydro-N-acetylneuraminic acid (Neu5Ac2en), which is isolated as a crystalline salt in 70% yield from E. coli cultures [9]. Chemical modification follows a four-step sequence:
The final crystallization uses antisolvent vapor diffusion (water/acetone) to control polymorphism, yielding exclusively the stable dihydrate form required for pharmaceutical use [3] [8]. This approach achieves an overall yield of 42% with >99.5% chromatographic purity, meeting regulatory requirements for clinical-grade material [9].
The guanidino group at C~4~ is indispensable for nanomolar inhibition (IC~50~ = 0.95 nM for influenza A; 2.7 nM for influenza B) [5] [7]. X-ray crystallography of neuraminidase complexes shows the protonated guanidinium ion forms a bidentate salt bridge with Glu119 (2.7 Å) and a hydrogen bond with Asp151 (2.9 Å) in the catalytic pocket [4] [7]. Substitution with primary amines reduces activity 1,000-fold due to loss of these electrostatic interactions [4].
The glycerol side chain at C~6~ contributes to binding entropy by displacing water molecules from a hydrophobic subpocket. Truncation to ethyl alcohol diminishes activity against influenza B by 150-fold, while stereoinversion (L-glycero isomer) abrogates binding due to steric clashes with Ile222 and Arg224 [4] [7]. Molecular dynamics simulations confirm the glycerol hydroxyls maintain a hydrogen-bond network with Tyr406 and Ser246, stabilizing the "open" conformation of the 150-loop in group-1 neuraminidases [4].
Table 2: Key Binding Interactions of Zanamivir Substituents
Structural Feature | Interaction Type | Residues Involved | Effect on K~i~ |
---|---|---|---|
C~4~ Guanidino group | Salt bridge/H-bond | Glu119, Asp151, Glu227 | 0.95 nM (Influenza A) |
C~6~ Glycerol chain | H-bond/van der Waals | Tyr406, Ser246, Ile222 | 5-fold selectivity for NA1 |
C~5~ Acetamido | H-bond | Arg152 | 8-fold loss if replaced |
C~2~–C~3~ Dihydroxy | Metal coordination (Ca^2+^) | Asp151, Glu119 | 56-fold P~app~ decrease |
Despite its potency, zanamivir suffers from low oral bioavailability (2–17%) due to high hydrophilicity (log P = -5.1) and paracellular transport limitations [5] [6]. SAR efforts to improve absorption focus on:
Selectivity enhancements address off-target inhibition of human sialidases NEU2 (K~i~ = 12.9 μM) and NEU3 (K~i~ = 3.7 μM) [7]. 4-Deoxy analogs eliminate NEU3 inhibition while retaining antiviral activity, attributed to the loss of hydrogen bonding with human sialidase Arg237. Conversely, 7-O-methyl zanamivir achieves 100-fold selectivity for viral neuraminidases by sterically hindering access to the larger active site of human NEU4 [4] [9].
Table 3: Bioavailability-Enhancing Modifications of Zanamivir
Modification | Approach | Effect | Limitation |
---|---|---|---|
Palmitoyl ester (C~16~) | Lipid conjugation | P~app~ increase from 0.15 to 1.8 × 10^−6^ cm/s | Slow hydrolysis in vivo |
Zanamivir–HPBCD complex | Cyclodextrin inclusion | Lung deposition efficiency ↑ 133% | High excipient load required |
W/O/W double emulsion | Tight junction modulation | Intestinal absorption ↑ 57-fold | Transient gastrointestinal irritation |
Pentyloxy-triazole analog | Hydrophobic substituent | Oral bioavailability ↑ to 63% | Reduced activity against influenza B |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0